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Dichloromethane;titanium

Cat. No.: B14679118
CAS No.: 35340-45-5
M. Wt: 131.79 g/mol
InChI Key: KAMLJSNEWIYMJU-UHFFFAOYSA-N
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Description

Significance of Titanium Species in Modern Chemical Synthesis and Catalysis

Titanium's prominence in chemical synthesis stems from its unique combination of properties. As the second most abundant transition metal, it is both inexpensive and of low toxicity, making it an attractive alternative to precious metals like palladium or platinum. rsc.orgacs.org Titanium's versatility is evident in its various oxidation states, though the +4 state is the most stable. wikipedia.org

Titanium-based compounds are integral to a wide array of chemical transformations. Key applications include:

Catalysis: Titanium compounds, particularly titanium dioxide (TiO2) and titanium tetrachloride (TiCl4), are widely used as catalysts in industrial processes such as polymerization, oxidation, and hydrogenation. rsc.orgrsc.org TiCl4, for example, functions as a Lewis acid and can be activated by photo-induced processes to generate chlorine radicals for C-H bond activation. rsc.org

Organic Synthesis: Organotitanium reagents have become indispensable tools for synthetic chemists. Famous examples include the Tebbe and Petasis reagents for methylenation reactions, the Kulinkovich reaction for cyclopropanol (B106826) synthesis, and Sharpless epoxidation. acs.orgwikipedia.orgnih.gov

Photocatalysis and Electrosynthesis: In recent years, titanium complexes like titanocenes (e.g., Cp2TiCl2) and titanium isopropoxide (Ti(O-iPr)4) have been explored for their reactivity in photocatalysis. rsc.org Similarly, the electrochemical generation of low-valent titanium species is a growing field, offering sustainable pathways for reductive transformations. acs.org

Despite its advantages, the high stability of the Ti(IV) oxidation state and the metal's strong affinity for oxygen (oxophilicity) present challenges in designing catalytic redox cycles. nih.govnih.gov Nevertheless, modern research continues to uncover novel reaction pathways that harness the unique reactivity of both high- and low-valent titanium species. rsc.orgnih.gov

The Multifaceted Role of Dichloromethane (B109758) in Titanium-Involving Chemical Transformations

Dichloromethane (CH2Cl2) is a common solvent in organic reactions, often chosen for its perceived inertness. acs.org However, research has demonstrated that in the presence of certain titanium systems, dichloromethane can be "activated" and participate directly in chemical transformations, shifting its role from a passive solvent to an active C1 building block.

A landmark discovery in this area is the direct methylenation of carbonyl compounds using a combination of magnesium (Mg), titanium tetrachloride (TiCl4), and dichloromethane. acs.orgnih.gov This system, often enhanced with tetrahydrofuran (B95107) (THF), generates a highly nucleophilic titanium-methylene complex capable of converting ketones and aldehydes to their corresponding methylene (B1212753) derivatives. acs.orgresearchgate.net The reaction is believed to proceed through an active bimetallic [Ti-Mg-Clx] complex that facilitates the oxidative addition into the otherwise stable carbon-chlorine bond of dichloromethane. acs.org This method has proven exceptionally valuable for the methylenation of sterically hindered or easily enolizable ketones, which are challenging substrates for traditional methods. acs.orgnih.gov

Beyond methylenation, the interplay between titanium and dichloromethane is observed in other contexts. In photocatalysis, titanium dioxide-based catalysts are studied for the oxidative degradation of dichloromethane. nih.govmdpi.com In electrochemistry, titanium complexes have been shown to mediate the reductive dehalogenation of other chlorinated compounds within a dichloromethane solvent system. acs.org These examples highlight the versatile and often non-innocent role of dichloromethane in titanium-mediated chemistry.

The table below summarizes the results of the direct methylenation of various ketones using the CH2Cl2/Mg/TiCl4 system, demonstrating the broad applicability of this transformation. acs.org

Ketone SubstrateProductYield (%)Reference
AdamantanoneMethyleneadamantane56 acs.org
tert-ButylcyclohexanoneMethylene-tert-butylcyclohexane81 acs.org
Benzophenone1,1-Diphenylethylene70 acs.org
2-Indanone2-Methyleneindan84 acs.org
β-Tetralone2-Methylene-1,2,3,4-tetrahydronaphthalene79 acs.org
2,6-Dimethylcyclohexanone1,3-Dimethyl-2-methylenecyclohexane87 acs.org

Evolution of Research Paradigms in Dichloromethane-Titanium Interplay

The scientific understanding of dichloromethane-titanium systems has evolved significantly over time. Early organotitanium chemistry, spurred by the discovery of Ziegler-Natta catalysts, largely focused on polymerization and stoichiometric transformations. rsc.orgwikipedia.org In this context, chlorinated hydrocarbons like dichloromethane were typically employed only as solvents.

A major paradigm shift occurred with the discovery that low-valent titanium, generated in situ, could activate the C-Cl bonds of dichloromethane. The development of the Mg/TiCl4 system for using CH2Cl2 as a methylenating agent is a prime example of this evolution. acs.orgnih.govresearchgate.net This transformed the perception of dichloromethane from an inert bystander to a potential reactant and a source of a methylene (CH2) group.

More recent research continues to build on this foundation, exploring new frontiers in catalysis. The focus has expanded to include photocatalysis and electrocatalysis, where titanium complexes are used to mediate challenging bond activations. acs.orgrsc.org For instance, research into photo-induced ligand-to-metal charge transfer (LMCT) processes in TiCl4 systems has opened new avenues for activating C-H bonds, a "holy grail" of organic synthesis. rsc.org The study of Ti(III)-based reagents and their involvement in radical processes has also seen a resurgence, providing mechanistic insights that are complementary to the more established chemistry of late transition metals. nih.gov This ongoing evolution continues to uncover the sophisticated and often unexpected reactivity within dichloromethane-titanium systems.

Methodologies for Preparing Titanium Complexes Utilizing Dichloromethane as Solvent or Reactant

The use of dichloromethane in the synthesis of titanium complexes is widespread, spanning the preparation of organotitanium compounds, coordination complexes with bespoke ligands, and materials with applications in catalysis and materials science. The choice of dichloromethane is often dictated by its ability to facilitate reactions under anhydrous conditions, its appropriate boiling point for reactions at or below room temperature, and its relative inertness towards many reactive titanium species.

The synthesis of organotitanium compounds, which feature a direct titanium-carbon bond, frequently employs dichloromethane as the reaction solvent. These compounds are valuable reagents in organic synthesis. For instance, certain Lewis acidic organotitanium reagents of the type RTiCl₃ are prepared in dichloromethane to ensure they are ether-free, which is critical for their reactivity and selectivity, particularly in chelation-controlled reactions.

A notable example is the synthesis of dichlorodicarboxylatotitanium(IV) complexes. These compounds are prepared through the reaction of titanium tetrachloride (TiCl₄) with various carboxylic acids in dichloromethane. The reaction proceeds with the evolution of hydrogen chloride, which is typically removed by a stream of inert gas, leading to the formation of crystalline products. This method has been successfully applied to a range of carboxylic acids, including acetic, propionic, crotonic, benzoic, furoic, and salicylic acids, yielding the corresponding TiCl₂(OOCR)₂ complexes . The use of dichloromethane is advantageous as it readily dissolves the titanium tetrachloride and the carboxylic acid, facilitating a homogeneous reaction environment.

The synthesis of these complexes is highly sensitive to moisture, necessitating the use of thoroughly dried solvents and an inert atmosphere, often within a dry box . The resulting dichlorodicarboxylatotitanium(IV) compounds have been characterized by various analytical techniques, including elemental analysis, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and cryoscopy to determine their molecular structures .

Table 1: Synthesis of Dichlorodicarboxylatotitanium(IV) Complexes in Dichloromethane

Carboxylic Acid Product Melting Point (°C)
Acetic Acid TiCl₂(CH₃COO)₂ 120-125
Propionic Acid TiCl₂(C₂H₅COO)₂ 75 (decomp.)
Crotonic Acid TiCl₂(C₃H₅COO)₂ 165-170 (decomp.)
Benzoic Acid TiCl₂(C₆H₅COO)₂ 175-180 (decomp.)
Furoic Acid TiCl₂(C₄H₃OCOO)₂ 185-190 (decomp.)
Salicylic Acid TiCl₂(o-OC₆H₄COO) >400

Data sourced from Yoo et al.

Dichloromethane is also a key solvent in the synthesis of a variety of defined coordination complexes of titanium with specialized ligands. These complexes exhibit a range of coordination geometries and electronic properties, making them of interest for catalysis and materials science.

While specific examples of the synthesis of titanium(IV) complexes with phosphinophenol ligands in dichloromethane are not prevalent in the reviewed literature, the use of dichloromethane for the synthesis of titanium complexes with related phosphine and phenolate (B1203915) ligands is documented. This suggests that dichloromethane could be a suitable solvent for the synthesis of titanium phosphinophenolates, provided the starting materials are soluble.

For instance, the synthesis of the first soft donor adducts of TiF₄, specifically [TiF₄(diphosphine)], has been successfully carried out in rigorously anhydrous dichloromethane researchgate.net. These reactions involve the use of diphosphine ligands such as o-C₆H₄(PMe₂)₂, R₂P(CH₂)₂PR₂ (R = Me or Et) with [TiF₄(MeCN)₂] researchgate.net. The resulting complexes are extremely sensitive to moisture and are obtained as yellow solids researchgate.net.

In the context of phenolate ligands, a review of antitumor titanium(IV) complexes highlights the importance of phenolato ligands in stabilizing the titanium center nih.govbohrium.com. While specific synthetic details often vary, the general principles of reacting a titanium precursor with the phenolate ligand in an appropriate aprotic solvent are common. The choice of solvent is critical to ensure the solubility of the reactants and the stability of the product. Given its properties, dichloromethane is a plausible solvent for such syntheses, although specific examples with phosphinophenol ligands are needed for confirmation.

The synthesis of titanium complexes with formamidinato ligands in dichloromethane is not extensively detailed in the readily available literature. However, the synthesis of the closely related guanidinate complexes has been reported, although typically in other solvents like toluene (B28343) and hexane (B92381) mdpi.com. For example, the reaction of a bulky guanidinate ligand with [(CH₃)₂NTiCl₃] was conducted in toluene to yield a monomeric titanium(IV) complex mdpi.com.

The synthesis of metal guanidinate complexes is of interest for their potential application in thin film deposition to form carbonitrides researchgate.net. While direct synthesis of titanium formamidinato complexes in dichloromethane is not explicitly described, the general synthetic routes to related N-donor ligand complexes often involve the reaction of a lithium salt of the ligand with a titanium halide in an anhydrous, non-coordinating solvent. Dichloromethane could potentially serve this role, but further research is required to establish specific protocols.

Dichloromethane has been utilized in the synthesis and purification of cyclopentadienyl titanium complexes. For example, in the synthesis of certain titanocene analogues, a functionalized lithium cyclopentadienyl intermediate is dissolved in dichloromethane before filtration and subsequent reaction steps nih.gov. This highlights the utility of dichloromethane in handling these air- and moisture-sensitive intermediates.

Furthermore, the synthesis of a water-soluble titanocene dichloride dihydrochloride salt has been achieved through the direct reaction of an amino-substituted cyclopentadiene (B3395910) with TiCl₄, with the final product being isolated from a dichloromethane solution.

While the classic synthesis of titanocene dichloride (Cp₂TiCl₂) often employs solvents like THF or toluene, dichloromethane is used in subsequent reactions and purifications nih.govwikipedia.org. For instance, bis(η⁵-cyclopentadienyl)difluorotitanium(IV) ([Ti(η⁵-C₅H₅)₂F₂]) can be synthesized from the reaction of [Ti(η⁵-C₅H₅)₂Cl₂] with a fluorinating agent in dichloromethane nih.gov. Additionally, recrystallization of titanocene dicarboxylates from a mixture of methylene chloride and pentane has been reported to yield crystals suitable for X-ray diffraction mdpi.com.

The preparation of (cyclopentadienyl)titanium trichloride (B1173362) (CpTiCl₃) can be achieved by the reaction of titanocene dichloride with titanium tetrachloride, and while the solvent is not always specified, the reactivity of the product with phosphine ligands to form adducts like (C₅H₅)TiCl₃(P(CH₃)₃) is well-established wikipedia.org.

Dichloromethane has been identified as a suitable water-immiscible organic solvent for the synthesis of titanium catecholate complexes epo.org. One patented method involves heating a solution of a catechol compound in an organic solvent, such as dichloromethane, and then adding titanium tetrachloride. This leads to the formation of an intermediate titanium catechol complex that is insoluble in the reaction mixture epo.org. This intermediate can then be reacted with an alkaline aqueous solution to form an alkali metal salt of the titanium catechol complex, which dissolves in the aqueous phase epo.org.

This process is advantageous for producing large quantities of titanium catecholate complexes, which are of interest as active materials in flow batteries epo.org. The use of a water-immiscible solvent like dichloromethane facilitates the separation of the final aqueous product from the organic phase epo.org. While specific reaction conditions such as temperature and pressure may need to be adjusted based on the solvent's boiling point, dichloromethane is explicitly mentioned as a viable option epo.org.

The synthesis of a titanium(IV) monocatecholate complex, 3,6-CatTiCl₂(THF)₂, has also been reported, although the initial reaction was carried out in a mixed THF-toluene solvent system. However, the compatibility of titanium catecholate species with chlorinated solvents is evident from various studies.

Preparation of Defined Coordination Complexes in Dichloromethane Solutions

Heterocyclic Ligand-Supported Titanium Complexes

The synthesis of titanium complexes supported by heterocyclic ligands in dichloromethane has been demonstrated as a viable route to produce catalytically active compounds. Ligand displacement reactions are a common method for these syntheses. For instance, the reaction of the tetrahydrofuran adduct of titanium tetrachloride with various bis(benzimidazole, benzothiazole, and benzoxazole) ligand precursors in methylene chloride leads to an immediate color change and the formation of the desired complexes in high yields, typically between 80-95%. scispace.com These complexes, once activated with methylaluminoxane (B55162) (MAO), have shown significant activity in ethylene (B1197577) polymerization. scispace.com The catalytic activity is influenced by the specific heteroatoms within the ligand framework, with one particular benzothiazole-containing complex achieving an activity of 573 kg of polyethylene (B3416737) per mole of catalyst per hour. scispace.com The resulting polyethylene often exhibits high molecular weights, reaching up to 1.5 ×10^6 g/mol . scispace.com It is proposed that different interactions between the MAO counterion and the catalyst's heteroatoms can generate varied active sites. scispace.com Titanium tetrachloride has also been utilized as a catalyst in the synthesis of various heterocyclic compounds, such as indoles and 2-arylbenzothiazoles, highlighting its versatility in heterocyclic chemistry. sapub.org

Guanidinate Ligand-Stabilized Titanium Complexes

Guanidinate ligands have been successfully employed to stabilize titanium complexes in different oxidation states. A notable example involves the synthesis of a monomeric mono(guanidinate) titanium(IV) trichloride complex, [LTiCl3], where L is a bulky bidentate guanidinate ligand ([{(Dip)N}2CNR2]H, with Dip = C6H3iPr2-2,6 and R = CH(CH3)2). mdpi.com This complex is synthesized in high yield (82%) through an amine elimination reaction between the guanidine ligand and [(CH3)2NTiCl3] in toluene. mdpi.com The structure of this Ti(IV) complex was confirmed by single-crystal X-ray analysis, revealing a distorted trigonal bipyramidal coordination geometry around the titanium center, which is bonded to two nitrogen atoms from the guanidinate ligand and three chlorine atoms. mdpi.comresearchgate.net

Subsequent reduction of the Ti(IV) complex using potassium graphite (KC8) in hexane afforded the first structurally characterized mono-guanidinate ligand-stabilized dimeric Ti(III) complex, [LTiCl(μ–Cl)]2. mdpi.combohrium.comdntb.gov.ua This dimeric structure features bridging chloride ligands. The Ti-Ti distance of 3.127(2) Å indicates the absence of a direct metal-metal bond. mdpi.com The magnetic moment (μeff) for this Ti(III) dimer was determined to be 0.95 μB at 298 K. mdpi.com

Table 1: Selected Bond Lengths and Angles for Guanidinate-Stabilized Titanium Complexes

Parameter [LTiCl3] (Ti(IV) Monomer) [LTiCl(μ–Cl)]2 (Ti(III) Dimer)
Bond Lengths (Å)
Ti-N1 2.008(2) mdpi.comresearchgate.net 2.049(2) (avg)
Ti-N2 2.049(2) mdpi.comresearchgate.net 2.049(2) (avg)
Ti-Cl (terminal) 2.2185(8) - 2.2565(9) mdpi.comresearchgate.net 2.276(2) mdpi.com
Ti-Cl (bridging) N/A 2.403(2) mdpi.com
Ti---Ti N/A 3.127(2) mdpi.com
Bond Angles (°)
N-Ti-N 64.76(7) mdpi.com 64.08(19) mdpi.com

Data sourced from single-crystal X-ray diffraction analysis.

Binary Titanium(IV) Carboxylate Metal-Organic Frameworks

The synthesis of binary titanium(IV) metal-organic frameworks (MOFs) with carboxylate ligands has been explored to create materials with potential applications in catalysis and materials science. A series of volatile, air- and moisture-stable titanium(IV) tetracarboxylates, [Ti(OOCR)4] (where R represents long alkyl chains such as C13H27, C15H31, C17H35, or C21H43), have been synthesized. The synthesis involves the reaction of titanium tetrachloride with sodium salts of the corresponding fatty acids in a 1:4 molar ratio. Although the primary reaction solvent is typically benzene (B151609), the resulting complexes show good solubility in dichloromethane.

These compounds are monomeric, as confirmed by molecular weight determinations and FAB mass spectrometry. Spectroscopic evidence suggests that the carboxylate ligands act as bidentate chelating agents, leading to an eight-coordinate titanium(IV) center. The high stability and volatility of these complexes make them potential precursors for metal-organic chemical vapor deposition (MOCVD) to produce TiO2 thin films. More recently, versatile one-step, room-temperature syntheses for various metal(IV)-based MOFs, including those with zirconium and hafnium, have been developed, paving the way for more sustainable production methods. nih.govresearchgate.net Another strategy combines MOF and covalent-organic framework (COF) chemistry, where an amine-functionalized titanium oxo cluster is linked using imine condensation reactions to form a crystalline, extended framework. berkeley.edu

Diester and Triester Adducts of Titanium Tetrachloride

The reaction of titanium(IV) chloride with diester and triester ligands in non-polar solvents like hexane, with subsequent crystallization from dichloromethane/hexane mixtures, yields various coordination complexes. core.ac.uk These reactions are studied to understand the mechanisms in industrial processes for purifying TiCl4. kcl.ac.ukresearchgate.net The direct reaction of TiCl4 with diesters such as diisopropyl malonate, dibenzyl malonate, and diethyl succinate under moisture-free conditions produces 1:1 adducts, for example, [TiCl4{CH2(COOiPr)2}]. core.ac.ukkcl.ac.uk

Single-crystal X-ray diffraction studies reveal that these complexes typically adopt a distorted octahedral geometry. core.ac.ukresearchgate.net The titanium atom is coordinated to four chloride ligands and to the two carbonyl oxygen atoms of the bidentate ester ligand, forming a chelate ring. core.ac.ukresearchgate.net The reaction with the triester glycerol (B35011) tribenzoate (gtb) resulted in a more complex chloro-bridged dimeric structure containing four titanium centers, [{(TiCl4)2(gtb)}2]. kcl.ac.ukresearchgate.net The presence of trace amounts of water during the synthesis with diisopropyl malonate can lead to the formation of an oxo-bridged dimeric species, [Ti2(μ-O)Cl3{CH2(COOiPr)2}2]. core.ac.ukkcl.ac.uk

Table 2: Examples of Titanium Tetrachloride-Ester Adducts

Ligand Complex Formula Geometry at Ti
Diisopropyl malonate [TiCl4{CH2(COOiPr)2}] core.ac.uk Octahedral
Dibenzyl malonate [TiCl4{CH2(COOCH2Ph)2}] core.ac.uk Octahedral
Diethyl succinate [TiCl4{C2H4(COOEt)2}] core.ac.uk Octahedral
Glycerol tribenzoate [{(TiCl4)2(gtb)}2] kcl.ac.uk Distorted Octahedral

Complexes synthesized by direct reaction and crystallized using dichloromethane.

Dichlorodicarboxylatotitanium(IV) Compounds

Crystalline dichlorodicarboxylatotitanium(IV) compounds with the general formula TiCl2(OOCR)2 can be synthesized by reacting titanium tetrachloride with various carboxylic acids in a 1:2 molar ratio in dichloromethane. This method has been used to prepare complexes with acetic, propionic, crotonic, benzoic, furoic, and salicylic acids. The reaction proceeds with the evolution of hydrogen chloride, which is removed by a stream of nitrogen. Attempts to synthesize tri- or tetracarboxylato complexes by altering the reactant stoichiometry in dichloromethane were unsuccessful, consistently yielding the dicarboxylato product. Molecular weight determination for the dipropionato complex indicated that it exists as a dimer, [TiCl2(OOCR)2]2. Infrared and nuclear magnetic resonance spectroscopy suggest a molecular structure where two carboxylate groups act as bridges between the two titanium centers.

Formation of Dinuclear Titanium Architectures

Dinuclear titanium complexes are formed through various synthetic routes, often involving bridging ligands such as chlorides, oxides, or carboxylates. As seen with guanidinate ligands, the reduction of a monomeric Ti(IV) complex can lead to a dimeric Ti(III) species, [LTiCl(μ–Cl)]2, featuring two bridging chloride ions. mdpi.combohrium.comdntb.gov.ua Similarly, the reaction of TiCl4 with a triester ligand, glycerol tribenzoate, yields a complex chloro-bridged dimer with four titanium centers. kcl.ac.ukresearchgate.net The controlled hydrolysis of a diester adduct of TiCl4 also results in a dinuclear, oxo-bridged titanium complex. core.ac.ukkcl.ac.uk

Another strategy for creating dinuclear architectures is through olefin metathesis. For example, the titanium complex [(C5H4-allyl)TiCl3] undergoes olefin metathesis coupling in the presence of a Grubbs catalyst to yield the dimetallic complex [Cl3Ti(C5H4)-CH2CH=CHCH2-(C5H4)TiCl3]. nih.gov The reaction of TiCl4 with reagents like RN(SiMe3)2 in dichloromethane can also produce dinuclear complexes, which upon treatment with tetrahydrofuran (THF) yield THF adducts of the type [Ti(NR)Cl(μ-Cl)(THF)2]2, which are dimeric in the solid state with bridging chlorides. uea.ac.uk Furthermore, a dinuclear d0-titanium(IV) complex with a P-P-bonded diphosphine ligand, Cl3Ti-{μ-(Db)2P-P(Db)2}(μ-Cl)2-TiCl3, has been synthesized, where two chloride ions bridge the titanium centers. mdpi.com This complex, however, was noted to be insoluble in dichloromethane. mdpi.com

Advanced Characterization Techniques for Dichloromethane-Titanium Species

A suite of advanced characterization techniques is essential for the structural elucidation and analysis of titanium complexes synthesized in dichloromethane.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of crystalline titanium complexes. It provides data on bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.comresearchgate.netcore.ac.ukresearchgate.net This technique was crucial in confirming the monomeric nature of [LTiCl3], the dimeric structure of [LTiCl(μ–Cl)]2, and the octahedral geometry of TiCl4-diester adducts. mdpi.comcore.ac.uk Powder X-ray diffraction (PXRD) is used to assess the crystallinity and phase purity of bulk materials, such as metal-organic frameworks and other solid-state compounds. researchgate.netresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for characterizing the ligand environment in diamagnetic titanium(IV) complexes. scispace.commdpi.comcore.ac.ukresearchgate.net Chemical shifts and coupling patterns confirm the coordination of the ligand to the titanium center. For instance, in TiCl4-diester adducts, a downfield shift of the proton signals near the coordinating carbonyl group is observed. core.ac.uk For paramagnetic titanium(III) species, NMR spectra are typically silent. ub.edu

Mass Spectrometry (MS): Techniques like Fast Atom Bombardment (FAB) mass spectrometry and electrospray ionization (ESI) mass spectrometry are used to determine the molecular weight of the complexes and confirm their composition. scispace.comresearchgate.netresearchgate.net This was used to verify the monomeric nature of titanium(IV) tetracarboxylates.

Spectroscopic Methods (IR and UV-Vis): Fourier-transform infrared (FT-IR) spectroscopy is used to identify characteristic vibrational frequencies of functional groups within the ligands and to observe shifts upon coordination to the titanium center. researchgate.netnih.gov For example, a shift in the C=O stretching frequency of carboxylate or ester ligands indicates coordination to the metal. UV-visible spectroscopy provides information about the electronic transitions within the complex, which can be useful for studying solution behavior and complexation. researchgate.netnih.gov

Elemental Analysis: This technique provides the empirical formula of the synthesized compound by determining the weight percentage of its constituent elements (e.g., C, H, N, Cl, Ti), which is crucial for confirming the stoichiometry of the new complexes. scispace.commdpi.com

Magnetic Susceptibility: For paramagnetic titanium species, such as Ti(III) complexes, measuring the magnetic susceptibility (e.g., by the Evans method) allows for the determination of the effective magnetic moment (μeff), which provides insight into the number of unpaired electrons. mdpi.com

Table 3: Summary of Characterization Techniques and Their Applications

Technique Information Provided Example Application
Single-Crystal XRD Precise 3D structure, bond lengths/angles Determining the distorted trigonal bipyramidal geometry of [LTiCl3]. mdpi.comresearchgate.net
NMR Spectroscopy Ligand environment, complex formation Confirming 1:1 coordination in [TiCl4(diester)] adducts. core.ac.uk
Mass Spectrometry Molecular weight, stoichiometry Verifying the monomeric nature of [Ti(OOCR)4] complexes.
FT-IR Spectroscopy Functional group coordination Observing shifts in C=O bands in carboxylato complexes.
Elemental Analysis Empirical formula, purity Confirming the C, H, N composition of synthesized guanidinate complexes. mdpi.com
Magnetic Susceptibility Number of unpaired electrons Measuring the magnetic moment of the dimeric Ti(III) complex [LTiCl(μ–Cl)]2. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHCl2Ti- B14679118 Dichloromethane;titanium CAS No. 35340-45-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

35340-45-5

Molecular Formula

CHCl2Ti-

Molecular Weight

131.79 g/mol

IUPAC Name

dichloromethane;titanium

InChI

InChI=1S/CHCl2.Ti/c2-1-3;/h1H;/q-1;

InChI Key

KAMLJSNEWIYMJU-UHFFFAOYSA-N

Canonical SMILES

[CH-](Cl)Cl.[Ti]

Origin of Product

United States

Catalytic Applications of Titanium Dichloromethane Systems in Chemical Transformations

Catalytic Degradation and Oxidation of Dichloromethane (B109758)

The chemical stability of dichloromethane (CH2Cl2) makes it a persistent environmental contaminant. Catalytic methods, especially those involving titanium-based materials, have been extensively researched for its decomposition into less harmful substances. These methods primarily rely on photocatalysis and thermal catalytic oxidation.

Titanium dioxide (TiO2) is a widely utilized photocatalyst for the degradation of various organic pollutants, including dichloromethane, due to its high stability, activity, low cost, and non-toxicity. researchgate.net The process involves the generation of highly reactive oxygen species upon UV irradiation of the TiO2 semiconductor, which then attack the dichloromethane molecules.

To enhance the photocatalytic activity of TiO2, various modifications have been explored. Doping TiO2 with metal ions, such as iron (Fe-TiO2), can improve its efficiency by increasing the absorption of light in the visible region. rsc.org However, an optimal doping concentration is crucial, as excessive amounts of the dopant can act as recombination centers for the photogenerated electron-hole pairs, thereby reducing the catalytic activity. rsc.org Composite photocatalysts, such as CdS/TiO2 loaded on activated carbon fibers (ACFs), have also been developed. These composites can exhibit enhanced degradation rates for gaseous dichloromethane, with initial degradation rates reaching up to 94%. chem-station.com

The choice of the titanium catalyst's form and support also plays a significant role. For instance, titanium dioxide-pillared bentonite (B74815) clays (B1170129) have shown higher catalytic activity than titanium-exchanged clays. thieme-connect.com Furthermore, supporting anatase TiO2 on carbon felt has been demonstrated to be significantly more active than the pillared clays. thieme-connect.com

In addition to photocatalysis, thermal catalytic oxidation is an effective method for the destruction of dichloromethane. Supported titanium catalysts are central to this approach, offering high conversion rates at lower temperatures compared to non-catalytic thermal incineration.

Various supports and co-catalysts have been investigated to optimize the performance of titanium-based catalysts. For instance, TiO2-based catalysts combined with cerium oxide (CeO2) and/or copper oxide (CuO) and supported on ceramic foams have been designed for the oxidation of dichloromethane. wikipedia.org The addition of CeO2 to TiO2 has been shown to improve catalytic activity and selectivity towards CO and CO2, primarily by preventing the deactivation of Ti4+ sites by adsorbed chlorine. wikipedia.org Similarly, the impregnation of TiO2 with copper has been found to increase the total acidity of the catalyst, leading to better adsorption of dichloromethane, enhanced cleavage of the C-Cl bond, and higher catalytic activity. wikipedia.org

Ruthenium (Ru) supported on TiO2 is another promising catalyst system for the catalytic combustion of dichloromethane. nih.gov The activity of these catalysts can be significantly enhanced by pretreatment with hydrogen peroxide (H2O2). This treatment increases the number of acid sites, particularly Brønsted acid sites, and promotes a uniform dispersion of RuO2 particles, leading to a stronger interaction between the ruthenium species and the TiO2 support. nih.gov As a result, a 90% conversion of dichloromethane can be achieved at temperatures as low as 301 °C. nih.gov

The table below summarizes the performance of various supported titanium catalysts in the oxidation of dichloromethane.

Catalyst SystemSupportKey FindingsReference
TiO2-CeO2-CuOCeramic FoamTernary system showed good catalytic performance in dichloromethane oxidation. wikipedia.org
Ru@TiO2-H2O2 pretreatment lowered the temperature for 90% DCM conversion by 40 °C. nih.gov
Pt/Al2O3-CeO2Alumina-CeriaGood activity in DCM oxidation with enhanced selectivity to CO2. santiago-lab.com
Au/Al2O3AluminaExcellent HCl selectivities close to 100%. santiago-lab.com
Pt-Au/Al2O3AluminaActive and durable catalyst in a 100-h stability test. santiago-lab.com

The mechanism of titanium-catalyzed dichloromethane degradation is complex and involves several steps. In photocatalysis, the process is initiated by the absorption of a photon with energy greater than the bandgap of TiO2, leading to the generation of an electron-hole pair (e-/h+).

The photogenerated holes can react with water or hydroxide (B78521) ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can abstract a hydrogen atom from dichloromethane, initiating a chain reaction. The reaction of •OH with CH2Cl2 leads to the formation of a dichloromethyl radical (•CHCl2). nih.gov

In the presence of oxygen, the dichloromethyl radical can react to form peroxy radicals (CHCl2OO•), which can then undergo further reactions to yield intermediates like phosgene (B1210022) and ultimately CO2 and HCl. nih.gov The reaction pathway and the distribution of products are strongly dependent on the oxygen concentration. researchgate.net At high oxygen concentrations, species like CO, HCl, and even CCl4 can be long-lived intermediates rather than final products. researchgate.net

Under anaerobic conditions, a direct reduction process can occur, though the reaction rate is generally slower. researchgate.net In this case, the photogenerated electrons can directly react with dichloromethane.

In thermal catalytic oxidation, the mechanism often involves the interaction of dichloromethane with the acid sites on the catalyst surface. The Lewis acidity of titanium plays a crucial role in the adsorption of the dichloromethane molecule and the subsequent cleavage of the C-Cl and C-H bonds. wikipedia.org The nature of the support and any co-catalysts can influence the acidity and redox properties of the catalyst, thereby affecting the reaction mechanism and the product selectivity.

Titanium-Mediated and Catalyzed Organic Reactions

Beyond its role in degradation, the interaction between titanium and dichloromethane has been harnessed for constructive organic synthesis. Specifically, dichloromethane can serve as a source of the methylene (B1212753) group (CH2) for the formation of new carbon-carbon bonds.

The generation of titanium-methylene complexes, which are potent methylenating agents, traditionally relies on reagents like the Tebbe reagent or Petasis reagent. chem-station.comsantiago-lab.com However, recent advancements have demonstrated that a combination of titanium tetrachloride (TiCl4), magnesium (Mg), and dichloromethane (CH2Cl2) can generate a highly nucleophilic and selective titanium-methylene species. acs.orgnih.gov This discovery is significant as it utilizes the readily available and inexpensive dichloromethane as the methylene source.

One of the notable applications of these novel titanium-methylene complexes is the methylenation of esters to form vinyl ethers, a transformation that is often challenging with traditional methods like the Wittig reaction. acs.orgorgsyn.org The reagent system derived from CH2Cl2, Mg, and TiCl4 has proven to be exceptionally effective for this purpose. acs.orgnih.gov

This system exhibits remarkable reactivity and chemoselectivity. It can efficiently methylenate a variety of esters, including sterically hindered ones like tert-butyl esters, which often fail to react with other methylenating agents. acs.org The non-basic nature of this titanium-methylene complex allows it to be used in the presence of sensitive functional groups and acidic protons. acs.org For example, it can selectively methylenate an aliphatic ester in the presence of other carbonyl groups. acs.org

The active species is believed to be a dinuclear titanium(III) methylene complex, [TiCl(tmeda)]2(μ-CH2)(μ-Cl)2, which has been synthesized and structurally characterized. rsc.orgnih.gov This complex has been shown to react with esters to produce the corresponding vinyl ethers. rsc.orgnih.gov The reaction is thought to proceed through a titanium(III) methylidene species. nih.gov

The table below provides examples of ester methylenation using the TiCl4-Mg-CH2Cl2 system.

Ester SubstrateProductKey FeaturesReference
Various aliphatic and aromatic estersCorresponding vinyl ethersHigh nucleophilicity and selectivity, tolerance of sterically hindered esters. acs.org
tert-Butyl esterCorresponding vinyl etherDemonstrates the high reactivity of the system. acs.org
Ester with an active methine hydrogenCorresponding vinyl etherHighlights the non-basic nature of the reagent. acs.org
Methyl undecanoate2-methoxy-1-deceneSmooth methylenation with the isolated dinuclear titanium methylene complex. nih.gov

Dichloromethane as a Methylene Equivalent in Titanium-Mediated Reactions

Cyclopropanation Reactions

The formation of cyclopropane (B1198618) rings is a fundamental transformation in organic synthesis, and titanium-based reagents in dichloromethane have emerged as powerful tools for this purpose. The Kulinkovich reaction, for instance, provides a versatile method for synthesizing cyclopropanols from esters. wikipedia.orgorganic-chemistry.orgrsc.org This reaction typically employs a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, and a Grignard reagent like ethylmagnesium bromide in a solvent like diethyl ether or toluene (B28343). wikipedia.orgorganic-chemistry.org The reaction proceeds through the in situ generation of a titanacyclopropane intermediate. Two equivalents of the Grignard reagent react with the titanium alkoxide to form an unstable dialkyltitanium species, which then undergoes β-hydride elimination to yield the titanacyclopropane and an alkane. organic-chemistry.orgyoutube.com This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the ester. The initial addition leads to a tetrahedral intermediate that collapses to a β-titanio ketone. wikipedia.org A subsequent intramolecular addition forms the titanium salt of the cyclopropanol (B106826), which, after transmetalation with the Grignard reagent, regenerates the catalytic species and produces the magnesium salt of the cyclopropanol product. wikipedia.org Hydrolysis then furnishes the final cyclopropanol. wikipedia.org The reaction exhibits good diastereoselectivity when using higher alkylmagnesium halides. organic-chemistry.org

Another significant titanium-based reagent for C-C bond formation is the Tebbe reagent, (C₅H₅)₂TiCH₂ClAl(CH₃)₂. wikiwand.comwikipedia.org While primarily known for methylenation of carbonyl compounds, it can also be utilized in cyclopropanation reactions. wikiwand.comorganic-chemistry.org The active species is a Schrock carbene, generated by treating the Tebbe reagent with a mild Lewis base like pyridine. wikipedia.orgsantiago-lab.com This carbene reacts with alkenes to form a titanacyclobutane intermediate, which then reductively eliminates to furnish the cyclopropane product.

Lewis Acid Catalysis by Titanium Compounds in Dichloromethane Solvent

Esterification of Carboxylic Acids using Titanium Tetrachloride

Titanium tetrachloride (TiCl₄) in dichloromethane serves as a highly effective system for the direct esterification of carboxylic acids with alcohols under mild and neutral conditions. mdpi.comnih.gov This method is notable for not requiring a base, which simplifies the workup procedure and often leads to high yields and purity of the resulting esters. mdpi.com The reaction is generally applicable to a wide range of carboxylic acids, including those with long alkyl chains, and works well with primary alcohols. mdpi.com

The proposed mechanism involves the initial activation of the carboxylic acid by TiCl₄. mdpi.com The Lewis acidic titanium coordinates to the carbonyl oxygen of the carboxylic acid, forming an adduct. mdpi.comresearchgate.net This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. Two pathways are considered from this adduct. In one, the alcohol directly attacks the activated carbonyl group to form the ester. mdpi.com An alternative pathway suggests the formation of an acid chloride intermediate, which then reacts with the alcohol. However, experimental evidence from GC/MS analysis of a reaction mixture of phenylacetic acid and TiCl₄ did not show the presence of phenylacetyl chloride, disfavoring the acid chloride pathway. mdpi.com

The choice of solvent is crucial. While dichloromethane is effective for many substrates, the use of non-polar solvents like hexane (B92381) is necessary for alcohols that can easily form stable carbocations, such as benzyl (B1604629) alcohol. mdpi.com In dichloromethane, benzyl alcohol reacts with TiCl₄ to form benzyl chloride as the major product, due to the stabilization of the benzyl carbocation by the solvent. mdpi.com

ReactantsCatalystSolventProductYield (%)Reference
Phenylacetic acid, 1-PropanolTiCl₄DichloromethanePropyl phenylacetate30 (1:1:1 ratio), >95 (optimized) mdpi.com
Long-chain carboxylic acids, Primary alcoholsTiCl₄DichloromethaneCorresponding estersHigh mdpi.com
Phenylacetic acid, Benzyl alcoholTiCl₄DichloromethaneBenzyl chlorideMajor product mdpi.com
Acylation Reactions Catalyzed by Titanium Tetrachloride

Titanium tetrachloride is a versatile Lewis acid catalyst for various acylation reactions, including the Friedel-Crafts acylation of aromatic compounds. researchgate.netbenthamdirect.comrsc.orgrsc.org In dichloromethane, TiCl₄ promotes the acylation of arenes with acyl chlorides or anhydrides to produce aryl ketones. researchgate.netrsc.org The reaction's efficiency is influenced by the nature of the aromatic substrate and the acylating agent. For instance, the acylation of benzene (B151609), toluene, and anisole (B1667542) with various acylating agents in the presence of TiCl₄ showed that the reactivity increases in the order of benzene < toluene < anisole. rsc.org Acid anhydrides were found to be more effective acylating agents than acid chlorides, while carboxylic acids were the least effective. rsc.org Generally, 2-3 equivalents of TiCl₄ provide the most satisfactory yields. rsc.org A key advantage of using TiCl₄ is the high regioselectivity, with acylation of toluene and anisole yielding almost exclusively the para-substituted product. rsc.org

TiCl₄ also mediates the ortho-acylation of phenols and naphthols, offering a direct route to hydroxyaryl ketones. organic-chemistry.org This method is often superior to the traditional Fries rearrangement, as it can be performed under solvent-free conditions at elevated temperatures and avoids significant side reactions. organic-chemistry.org The proposed mechanism involves the formation of a mixed π-Ti(IV) phenolate (B1203915) complex, which directs the electrophilic attack to the ortho position. organic-chemistry.org

Furthermore, low-valent titanium species, generated in situ from TiCl₄ and a reducing agent like zinc, can induce the reductive acylation of ketones with acylsilanes in DME. oup.comoup.com This reaction proceeds via a proposed dianion equivalent generated from the acylsilane, which acts as a nucleophile. oup.com

Ring-Opening and Cyclization Reactions with Titanium Catalysts

Titanium tetrachloride (TiCl₄) is a potent Lewis acid catalyst for promoting various ring-opening and cyclization reactions in dichloromethane. Its strong oxophilicity makes it particularly effective in activating oxygen-containing functional groups. researchgate.netwikipedia.orgthieme-connect.com

TiCl₄ catalyzes the ring-opening of epoxides. researchgate.net For example, in the presence of a catalytic amount of TiCl₄, epoxides react with dialkyl halophosphates (formed in situ) under mild conditions to yield the corresponding vicinal halohydrin phosphates with high regioselectivity. researchgate.net

In the realm of cyclization reactions, TiCl₄ has been instrumental in formal [3+3] cyclizations. For instance, the reaction of 1,3-bis(silyl enol ethers) with 1,3-dielectrophiles in the presence of TiCl₄ leads to the formation of functionalized arenes. rsc.org The proposed mechanism involves the coordination of the dielectrophile with TiCl₄, followed by a nucleophilic attack from the bis(silyl enol ether). Subsequent cyclization and aromatization yield the final product. rsc.org The regioselectivity of this reaction is influenced by the nature of the substituents on the dielectrophile. rsc.org Similarly, TiCl₄ mediates the [3+3] cyclization of 2,4-bis(trimethylsilyloxy)penta-1,3-diene with 3-silyloxyalk-2-en-1-ones to afford 2-acetylphenols. researchgate.net

Furthermore, TiCl₄ promotes the Baylis-Hillman reaction, which can lead to cyclized products depending on the substrates and reaction conditions. nih.gov The reaction between methyl vinyl ketone and acetaldehyde (B116499) in the absence of a base, promoted by TiCl₄, involves a chloride transfer to form a chloro-enolate, followed by a titanium-mediated aldol (B89426) reaction. nih.gov

Polymerization Reactions Catalyzed by Titanium Complexes in Dichloromethane

Titanium complexes are cornerstone catalysts in the field of polymer chemistry, particularly for the polymerization of olefins and cyclic esters, with dichloromethane often employed as a suitable solvent. The most prominent examples are Ziegler-Natta catalysts, which are typically heterogeneous systems based on titanium compounds like titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂), and activated by an organoaluminum co-catalyst such as triethylaluminium. wikipedia.orgmdpi.comyoutube.com These catalysts are highly effective for the polymerization of 1-alkenes like ethylene (B1197577) and propylene. wikipedia.orgyoutube.comyoutube.com The polymerization occurs at the titanium center where the alkene monomer inserts into a titanium-carbon bond, leading to chain growth. wikipedia.org Hydrogen is often used as a chain transfer agent to control the molecular weight of the resulting polymer. wikipedia.org

Homogeneous titanium catalysts, including metallocene and non-metallocene complexes, are also widely used in dichloromethane. wikipedia.org For instance, dendritic salicylaldimine titanium catalysts, when activated with methylaluminoxane (B55162) (MAO), have shown excellent performance in ethylene polymerization, producing ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). nih.govnih.gov The steric hindrance provided by the dendritic ligands can suppress β-hydride elimination, a common chain termination pathway, thus leading to polymers with higher molecular weights. nih.gov

Titanium complexes are also efficient catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL) and lactide (LA) in dichloromethane. acs.org Titanium alkoxide complexes of the type Ti(OR)₂X₂ have been successfully employed for the ROP of ε-CL. acs.org The nature of the ligands significantly influences the catalytic activity, with isopropoxy groups generally leading to higher conversions than chloride atoms. acs.org The polymerization is believed to be initiated by an isopropoxy group attached to the titanium center. acs.org

Catalyst SystemMonomerSolventPolymerKey FindingsReference
TiCl₄/MgCl₂/TriethylaluminiumEthylene, PropyleneDichloromethane (and other hydrocarbons)Polyethylene, PolypropyleneHigh activity and stereoselectivity. wikipedia.orgmdpi.com
Dendritic salicylaldimine titanium/MAOEthyleneDichloromethaneUHMWPEHigh catalytic activity; steric hindrance of ligands influences molecular weight. nih.govnih.gov
Ti(OR)₂X₂ε-CaprolactoneDichloromethanePolycaprolactoneIsopropoxy ligands lead to higher conversion than chloride ligands. acs.org
Oxidative Amination Reactions

Titanium-catalyzed hydroaminoalkylation has emerged as a powerful, atom-economical method for the synthesis of amines. nih.govrsc.orgnih.gov This transformation involves the addition of an N-H or α-C-H bond of an amine across the double bond of an alkene. While many systems focus on primary and secondary amines, recent advancements have enabled the use of tertiary amines in these reactions. nih.gov

A cationic titanium catalyst, generated in situ from tetrabenzyltitanium (B168536) and a trityl tetrakis(pentafluorophenyl)borate (B1229283) activator, facilitates the intermolecular hydroaminoalkylation of alkenes with tertiary amines in dichloromethane. nih.gov This reaction proceeds with excellent regioselectivity, exclusively yielding the branched product. The C-H bond activation typically occurs at the N-methyl groups of the tertiary amine. However, in certain cases, such as with N-methylazepane and N-methylpyrrolidine, alkylation at the α-methylene group is observed. nih.gov

The proposed mechanism for the hydroaminoalkylation of alkenes with primary or secondary amines often involves the formation of a neutral titanaaziridine intermediate. nih.gov In contrast, for tertiary amines, a cationic metallaaziridine intermediate is suggested to be the active species. nih.gov

The scope of titanium-catalyzed hydroaminoalkylation has been expanded to include unactivated, sterically demanding alkenes and styrenes using a formamidinate ligand-bearing titanium complex. rsc.org Furthermore, ureate-based titanium catalysts, generated in situ from Ti(NMe₂)₄ and a urea (B33335) proligand, have demonstrated high turnover frequencies for the hydroaminoalkylation of unactivated terminal olefins with various secondary amines. acs.org These systems offer high catalytic activity, broad substrate scope, and excellent regioselectivity. rsc.orgacs.org

Stereoselective and Chemoselective Transformations Enabled by Organotitanium Reagents

Organotitanium reagents, particularly those prepared or utilized in dichloromethane, have emerged as powerful tools for achieving high levels of chemo- and stereoselectivity in a variety of organic transformations. The modulation of ligands on the titanium center allows for the fine-tuning of the reagent's steric and electronic properties, leading to predictable and controlled reaction outcomes. rsc.orgresearchgate.net

One of the hallmark features of organotitanium reagents is their exceptional chemoselectivity, most notably in their reactions with carbonyl compounds. Unlike many other organometallic reagents, titanium-based systems can discriminate between different carbonyl groups within the same molecule. For instance, organotitanium reagents exhibit a strong preference for reacting with aldehydes over ketones, enabling selective transformations in multifunctional substrates. rsc.org Methyl titanium trichloride (B1173362) (CH₃TiCl₃), which can be prepared from titanium(IV) chloride and dimethylzinc (B1204448) in dichloromethane, is a prime example of a non-basic nucleophile that reacts chemoselectively with carbonyl compounds. researchgate.netresearchgate.net

In the realm of stereoselective synthesis, organotitanium reagents have proven to be invaluable. They can react with chiral aldehydes with a high degree of diastereoselectivity, often favoring the formation of the Cram-product. rsc.org The stereochemical outcome can be further controlled by the choice of ligands on the titanium atom, which can influence whether the reaction proceeds under chelation or non-chelation control in reactions with α-alkoxy aldehydes. rsc.org

Furthermore, the development of chiral organotitanium catalysts has opened the door to enantioselective transformations. A notable example is the asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and prochiral dienophiles, which can be catalyzed by a chiral alkoxy titanium(IV) complex in the presence of molecular sieves, affording the products with high enantioselectivity. researchgate.net Propargyltitanium reagents have also been employed in stereocontrolled syntheses, such as the condensation with crotonaldehyde (B89634) to produce the erythro alcohol as the major product, a key step in the total synthesis of (±)-asperlin. researchgate.net

The following table summarizes key examples of stereoselective and chemoselective transformations facilitated by organotitanium reagents.

Transformation TypeOrganotitanium Reagent/SystemSubstrate(s)Key Outcome(s)
Chemoselective AdditionMethyl titanium trichloride (CH₃TiCl₃)Mixture of an aldehyde and a ketoneSelective addition to the aldehyde
Diastereoselective AdditionOrganotitanium reagentsα-chiral aldehydesPreferential formation of the Cram-product
Enantioselective Diels-AlderChiral alkoxy titanium(IV) catalystCyclopentadiene and prochiral dienophilesHigh enantioselectivity
Stereoselective CondensationPropargyltitanium reagentCrotonaldehydeFormation of the erythro alcohol as the major product
Chemoselective Acetal CleavageOrganotitanium reagentsAcetals derived from (-)-(2R,4R)-2,4-pentanediolHigh chemoselectivity and excellent yields of chiral alcohols

C-X Bond Activation by Cationic Titanium Complexes

The activation of carbon-halogen (C-X) bonds is a fundamentally important transformation in organic synthesis, and cationic titanium complexes have demonstrated unique reactivity in this area, particularly within a dichloromethane solvent environment. These complexes can facilitate the cleavage of otherwise inert C-X bonds, opening up new pathways for functionalization.

Recent research has shown that cationic titanium complexes featuring tridentate Cp,O,N-ligand frameworks can effectively activate C-Cl and even the stronger C(sp³)–F bonds. rsc.org For example, investigations of a specific cationic titanium complex in deuterated dichloromethane revealed the selective cleavage of the C–Cl bond. rsc.org This reactivity highlights the "transition metal-Frustrated Lewis Pair" (tm-FLP) nature of these complexes, where the electron-deficient titanium center and a Lewis basic site on the ligand work in concert to activate the C-X bond.

Titanium-catalyzed hydrodefluorination (HDF) of fluoroalkenes represents another significant advancement in C-F bond activation. nih.gov Mechanistic studies suggest that a titanium(III) hydride species is the active catalyst, which engages in an H/F exchange with the fluoroalkene substrate to form a titanium(III) fluoride (B91410) and the defluorinated product. nih.gov The efficiency of these catalysts is influenced by their steric and electronic properties, with less bulky and more electron-rich systems showing enhanced reactivity. nih.gov

Furthermore, titanium-mediated electrochemistry offers a powerful method for reductive dehalogenation. The Ti(Cp)₂Cl₂/e⁻ system has been successfully employed for the cleavage of C-Br and C-Cl bonds. acs.org A noteworthy aspect of this method is the significant anodic shift in the reduction potential of the substrate in the presence of the titanium catalyst, indicating an inner-sphere mechanism for electron transfer from the catalyst to the alkyl halide. acs.org This electrochemical approach provides a sustainable and efficient means of activating C-X bonds under mild conditions.

The table below provides an overview of C-X bond activation reactions catalyzed by titanium complexes.

C-X Bond TypeTitanium SystemSubstrate TypeKey Features
C-ClCationic titanium complex with tridentate Cp,O,N-ligand in dichloromethaneChlorinated organic compoundsSelective C-Cl bond cleavage observed via NMR
C(sp³)-FCationic titanium complex with tridentate Cp,O,N-ligandFluorinated organic compoundsActivation of strong C(sp³)-F bonds
Vinylic C-FTitanium(III) hydride (catalyst)FluoroalkenesHydrodefluorination via H/F exchange
C-Br, C-ClTi(Cp)₂Cl₂ / e⁻ (electrochemistry)Benzyl halides, α-bromoketonesReductive dehalogenation with significant anodic potential shift

Mechanistic Insights and Computational Modeling in Dichloromethane Titanium Chemistry

Elucidation of Reaction Pathways and Key Intermediates

The reaction pathways in dichloromethane-titanium chemistry are often complex, involving various intermediates. Research has focused on elucidating these pathways to better control reaction outcomes.

One of the key systems studied is the TiCl4/Mg/CH2Cl2 system, which generates titanium-methylene complexes. researchgate.netnih.gov These complexes are highly nucleophilic and selective, capable of methylenating esters. researchgate.netnih.gov The reaction is believed to proceed through the formation of an active titanium specimen on the surface of which the coupling reaction occurs. researchgate.net

In the context of Ziegler-Natta catalysis, the interaction between titanium tetrachloride (TiCl4) and magnesium dichloride (MgCl2) surfaces has been studied using Density Functional Theory (DFT). uef.fi These studies reveal that TiCl4 can bind to the MgCl2 surface in mononuclear, binuclear, and trinuclear modes, with the coordination number of the titanium atoms varying. uef.fi The reduction of Ti(IV) to Ti(III) and subsequently to Ti(II) is a critical step, with the formation of dimeric species like Ti2Cl6 being more stable. uef.fi

In the presence of amines, such as N-methylformanilide (MFA), titanium tetrachloride forms a complex that reacts with alcohols. orientjchem.org The reaction proceeds stepwise, and depending on the alcohol's reactivity, can lead to various dehydration and chlorination products. orientjchem.org For instance, glycerol (B35011) yields epichlorohydrin, while cyclohexanol (B46403) produces cyclohexene. orientjchem.org

The photocatalytic degradation of dichloromethane (B109758) using titanium catalysts has also been investigated. osti.govdatapdf.comsharif.edu Titanium dioxide (TiO2) in its various crystalline forms (anatase, rutile) and supported on materials like clays (B1170129) or carbon felt can photodegrade dichloromethane to hydrochloric acid and carbon dioxide. osti.govdatapdf.com The rutile form of TiO2 has been found to be the most active for this degradation. osti.govdatapdf.com

Key intermediates in these reactions often involve organoradicals. For example, in McMurry and Pinacol couplings, which utilize low-valent titanium, titanium-ketyl species are invoked as fleeting but crucial intermediates. acs.org The isolation and characterization of a stable ketyl complex of titanium have provided direct evidence for these intermediates. acs.org

The following table summarizes some of the key reaction systems and their proposed intermediates:

Reaction SystemKey Intermediates/SpeciesReaction TypeReference
TiCl4/Mg/CH2Cl2Titanium-methylene complexesEster methylenation researchgate.netnih.gov
TiCl4/MgCl2Mononuclear, binuclear, and trinuclear TiCl4 adducts, Ti2Cl6Ziegler-Natta catalysis uef.fi
TiCl4/N-methylformanilide/AlcoholsTitanium carboxamide complexesDehydration, chlorination orientjchem.org
TiO2/UV lightRadicalsPhotocatalytic degradation osti.govdatapdf.comsharif.edu
Low-valent TitaniumTitanium-ketyl speciesMcMurry and Pinacol couplings acs.org

The Role of Dichloromethane as a Reactive Species (e.g., Methylene (B1212753) Source, Halogen Source)

Dichloromethane is not merely an inert solvent in many titanium-mediated reactions; it actively participates as a reactive species, serving as a source of methylene (CH2) groups or halogens.

The TiCl4-Mg-CH2Cl2 system is a prime example where dichloromethane acts as a methylene equivalent. researchgate.netnih.gov This system generates highly nucleophilic titanium-methylene complexes that are effective in the methylenation of esters. researchgate.netnih.gov The direct coupling of amides with CH2Cl2 or CD2Cl2 promoted by TiCl4/Mg provides a straightforward method for synthesizing methyl ketones and their deuterated analogs, highlighting the role of dichloromethane as a methylene source. researchgate.net

Furthermore, dichloromethane can serve as an electrophilic carbene equivalent. researchgate.net In the presence of TiCl4-Mg, it can add to an enamine double bond. researchgate.net This reactivity is highly chemoselective. researchgate.net

In the context of photocatalysis, the degradation of dichloromethane on titanium catalysts involves the cleavage of C-Cl and C-H bonds. mdpi.com This process can lead to the formation of various chlorinated by-products, such as methyl chloride (CH3Cl) and chloroform (B151607) (CHCl3), indicating that dichloromethane can also act as a source of chlorine. mdpi.com In some titanium-mediated electrochemical reactions, the cleavage of C-Cl bonds in chlorinated compounds is a key step. acs.org

The reactivity of dichloromethane towards amines has been studied, revealing that it can undergo SN2 reactions, with the amine acting as a nucleophile. scispace.com This reactivity is influenced by the steric and electronic properties of the amine. scispace.com

The table below outlines the different roles of dichloromethane in titanium chemistry:

Role of DichloromethaneReaction SystemExample ReactionReference
Methylene SourceTiCl4/Mg/CH2Cl2Ester methylenation, amide coupling researchgate.netnih.gov
Electrophilic Carbene EquivalentTiCl4/Mg/CH2Cl2Addition to enamines researchgate.net
Halogen SourceTiO2/UV lightFormation of chlorinated by-products during photocatalysis mdpi.com
Substrate for SN2 ReactionDichloromethane/AminesReaction with various amines scispace.com

Theoretical and Computational Investigations of Titanium-Mediated Processes

Theoretical and computational methods, particularly Density Functional Theory (DFT), have been instrumental in providing deeper insights into the mechanisms of titanium-mediated reactions involving dichloromethane.

DFT calculations have been employed to study the adsorption of titanium tetrachloride (TiCl4) on magnesium dichloride (MgCl2) surfaces, which is a fundamental aspect of Ziegler-Natta catalysis. uef.fi These calculations have helped to identify the preferential binding modes and coordination geometries of the titanium species on the catalyst support. uef.fi

In the photocatalytic oxidation of dichloromethane, DFT calculations have been used to elucidate the reaction mechanism. mdpi.com These studies suggest that the C-Cl and C-H bonds of dichloromethane are dissociated by surface lattice oxygen species after the molecule adsorbs on the acid sites of the catalyst. mdpi.com

Computational studies have also been performed on various titanium nanoclusters to understand their structural and electronic properties. fao.org These studies use methods like genetic algorithms and molecular dynamics simulations to investigate the stability and reactivity of these clusters. fao.org

DFT calculations have also been used to study the chemisorption of titanium precursors, such as tetrakis(dimethylamino)titanium (B1230069) (TDMAT), on titanium oxide surfaces during atomic layer deposition (ALD). rsc.org These calculations have determined the activation energies for chemisorption and predicted the final surface species, which are in good agreement with experimental observations. rsc.org The synthesis and structure of novel titanium complexes have also been investigated using DFT, providing insights into their electronic structure and potential reactivity. rsc.orgresearchgate.net

The table below highlights some of the key applications of theoretical and computational methods in this field:

Area of InvestigationComputational MethodKey FindingsReference
Ziegler-Natta CatalysisDFTPreferential binding modes of TiCl4 on MgCl2 surfaces uef.fi
Photocatalytic Oxidation of DichloromethaneDFT, in-situ DRIFTMechanism of C-Cl and C-H bond dissociation mdpi.com
Titanium NanoclustersGenetic Algorithm, Molecular DynamicsStable structures and thermal behavior of TiN clusters fao.org
Atomic Layer DepositionDFTChemisorption mechanism and surface species of TDMAT on TiO2 rsc.org
Structure of Titanium ComplexesDFTElectronic structure and bonding in novel titanium complexes rsc.orgresearchgate.net

Influence of Dichloromethane as a Solvent on Reaction Mechanism and Selectivity

While dichloromethane can be a reactive participant, its role as a solvent also significantly influences the mechanism and selectivity of titanium-catalyzed reactions.

In transition metal-catalyzed nitrene transfer reactions, dichloromethane is a commonly used solvent due to its ability to dissolve a wide range of reactants and its relative inertness towards many reactive intermediates. nih.govchemrxiv.orgchemrxiv.org However, the solvent can have a profound effect on the chemo- and site-selectivity of these reactions. nih.govchemrxiv.orgchemrxiv.org Studies have shown that by changing the solvent, the outcome of the reaction can be tuned. For example, in silver-catalyzed nitrene transfer, using dichloromethane can favor C-H amination over aziridination, while other solvents might reverse this selectivity. chemrxiv.org

The polarity of the solvent can also play a crucial role. In the study of tautomeric preferences of adenine (B156593) derivatives, the polarity of the solvent was found to influence the electronic properties of substituents and the reaction site. acs.org Although not directly involving titanium, this highlights the general principle that solvent polarity can significantly impact reaction outcomes.

The table below summarizes the influence of dichloromethane as a solvent:

Reaction TypeInfluence of Dichloromethane as a SolventKey ObservationReference
Nitrene TransferAffects chemo- and site-selectivityCan favor C-H amination over aziridination nih.govchemrxiv.orgchemrxiv.org
Organic ElectrosynthesisAffects stability of electrogenerated speciesUsed for the reduction of nitrobenzenes acs.org

Advanced Analytical Methodologies for Dichloromethane and Titanium Species in Research Contexts

Spectroscopic Techniques for Quantitative and Qualitative Analysis

Spectroscopic methods are indispensable for elucidating the structural and quantitative aspects of chemical compounds. They rely on the interaction of electromagnetic radiation with matter to provide information on molecular structure, concentration, and elemental composition.

Raman spectroscopy has been established as a powerful non-invasive technique for the quantitative analysis of mixtures containing titanium tetrachloride and dichloromethane (B109758). rsc.orgnpl.co.uk This method offers a rapid and straightforward way to determine the concentration of each component without extensive sample preparation. csic.es

An analytical method has been developed utilizing Raman spectroscopy with carbon disulfide as an internal standard. rsc.orgrsc.orgresearchgate.net This approach effectively mitigates interferences from variables such as sample holder dimensions, temperature fluctuations, and laser power instability. rsc.orgrsc.org The principle lies in the proportionality of the ratio between the Raman characteristic peak height of the analyte (titanium tetrachloride or dichloromethane) and the internal standard to the analyte's concentration. rsc.orgrsc.orgresearchgate.net

The characteristic Raman band for titanium tetrachloride is observed at 387 cm⁻¹, while the band for dichloromethane is at 706 cm⁻¹. rsc.orgrsc.org The Raman peak of carbon disulfide serves as the reference. rsc.orgrsc.org By plotting the peak height ratio against the concentration of standard samples, calibration curves can be constructed, which then allow for the determination of unknown concentrations in samples. rsc.orgrsc.org This technique has demonstrated good reproducibility, with Relative Standard Error of Prediction (RSEP) values of 4.25% for titanium tetrachloride and 2.59% for dichloromethane. rsc.orgrsc.orgresearchgate.net The results obtained by this method have shown good agreement with those from infrared spectroscopy. rsc.orgrsc.org

Quantitative Analysis of Titanium Tetrachloride and Dichloromethane by Raman Spectroscopy
AnalyteCharacteristic Raman Band (cm⁻¹)Internal StandardLinear Regression EquationCoefficient of Determination (R²)Reproducibility (RSEP)Reference
Titanium Tetrachloride387Carbon Disulfidey = 0.02028 + 5.04909x0.99864.25% rsc.orgrsc.orgresearchgate.net
Dichloromethane706Carbon Disulfidey = 0.00097 + 0.26647x0.99752.59% rsc.orgrsc.orgresearchgate.net

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), is a highly sensitive analytical technique used for the determination of the elemental composition of a sample. wikipedia.orgitlinc.com It is particularly well-suited for quantifying trace amounts of metals, including titanium. thermofisher.comiaea.org The technique utilizes an inductively coupled plasma to produce excited atoms and ions, which emit electromagnetic radiation at wavelengths characteristic of a particular element. wikipedia.org The intensity of this emission is directly proportional to the concentration of the element in the sample. wikipedia.org

For the analysis of titanium in organic matrices such as dichloromethane, a liquid-liquid extraction step may be employed to transfer the titanium species into a suitable solvent for introduction into the plasma. nih.gov For instance, titanium(IV) can be complexed with dibenzo-18-crown-6 (B77160) and extracted into dichloromethane. nih.gov The resulting organic extract can then be directly introduced into the plasma for ICP-AES measurement, a method that significantly enhances sensitivity. nih.gov

ICP-AES is a robust technique for the analysis of trace impurities in titanium alloys and for the determination of titanium in various materials, including environmental and biological samples. itlinc.comthermofisher.commdpi.com The method offers low detection limits, high accuracy, and precision. itlinc.com However, the spectrally rich matrix of elements like titanium can cause spectral interferences, necessitating the use of high-resolution optical systems for accurate analysis. thermofisher.com

Performance Metrics for Titanium Quantification by ICP-AES/OES
Sample MatrixMethodologyDetection LimitRecoveryRelative Standard Deviation (RSD)Reference
Dichloromethane ExtractExtraction with Dibenzo-18-crown-60.5 ng/mLNot specifiedNot specified nih.gov
Food PackagingMicrowave Digestion5.0 mg/kg94.7% - 100.1%2.1% - 7.1% researchgate.net
Animal FeedsWet Acid Digestion11.4 - 16.1 µg/g89.5% - 103.9% (in aqueous solutions)<2.1% (in aqueous solutions) mdpi.com

Chromatographic Separation Techniques for Analyzing Reaction Mixtures and Products

Chromatography is a fundamental and versatile separation technique used to isolate, identify, and quantify the individual components of a complex mixture. ijpsjournal.comnih.gov The principle of chromatography relies on the differential distribution of the analytes between a stationary phase and a mobile phase. nih.gov In the context of reactions involving titanium species in dichloromethane, chromatographic methods are essential for monitoring reaction progress, isolating products, and analyzing the composition of the final reaction mixture.

Common chromatographic techniques applicable to such systems include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): GC is suitable for the separation of volatile and thermally stable compounds. In a reaction mixture containing dichloromethane (a volatile solvent), GC can be used to quantify the solvent and any other volatile reactants or products. For the analysis of less volatile titanium complexes, derivatization to increase their volatility might be necessary.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation of a wide range of compounds, including non-volatile and thermally sensitive species. nih.gov It is particularly useful for the analysis of reaction mixtures containing titanium complexes. rsc.org Different HPLC modes can be employed:

Normal-Phase HPLC: Utilizes a polar stationary phase and a non-polar mobile phase. This could be suitable for separating compounds of varying polarity in a dichloromethane-based system.

Reverse-Phase HPLC: Employs a non-polar stationary phase and a polar mobile phase. This is the most common mode of HPLC and can be adapted for the analysis of titanium complexes by carefully selecting the column and mobile phase composition.

Size-Exclusion Chromatography (SEC): Separates molecules based on their size and can be used to isolate and purify larger titanium-containing species or polymers formed in the reaction. nih.gov

The choice of the specific chromatographic technique and conditions (e.g., column type, mobile phase composition, detector) depends on the specific properties of the titanium complexes and other components in the reaction mixture. The use of a greener solvent selection guide can aid in replacing dichloromethane with more environmentally friendly alternatives when developing chromatographic methods. researchgate.net

Q & A

Q. How to design toxicity studies for titanium nanoparticles in dichloromethane-contaminated environments?

  • Answer : Use single-subject repeated-measures designs (Weiss, 1997) to assess bioaccumulation in model organisms (e.g., Daphnia magna). Measure LC₅₀ values with probit analysis and compare to control groups exposed to pure dichloromethane .

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